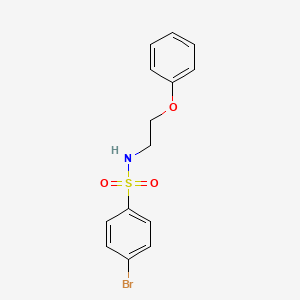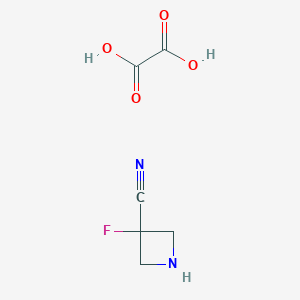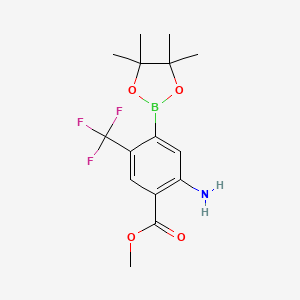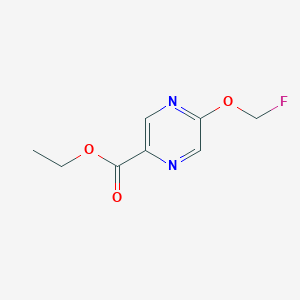![molecular formula C13H17N2O2- B13914638 1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate](/img/structure/B13914638.png)
1-[2-(Pyridin-4-yl)ethyl]piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C₁₃H₁₇N₂O₂Na and a molecular weight of 256.28 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate typically involves the reaction of 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the sodium salt .
Industrial Production Methods: In an industrial setting, the production of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Aqueous solutions of various cations.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various sodium salts.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is particularly useful in proteomics research for the identification and quantification of proteins .
Medicine: In the medical field, sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry: In industrial applications, this compound is used in the production of various chemical products. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- Sodium 1-(2-pyridin-2-ylethyl)piperidine-4-carboxylate
- Sodium 1-(2-pyridin-3-ylethyl)piperidine-4-carboxylate
Comparison: Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H17N2O2- |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10H2,(H,16,17)/p-1 |
Clave InChI |
OEDNQJKPGDDIOE-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


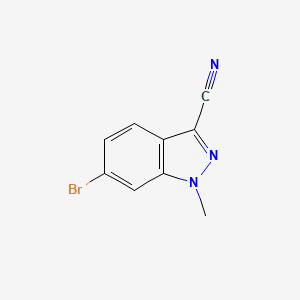
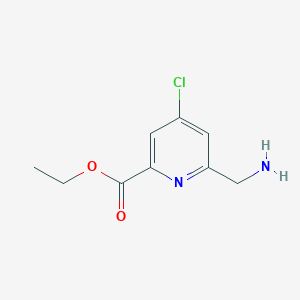
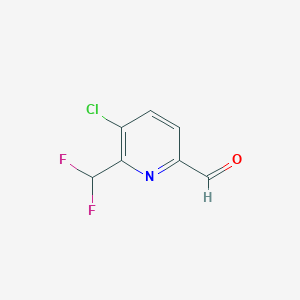
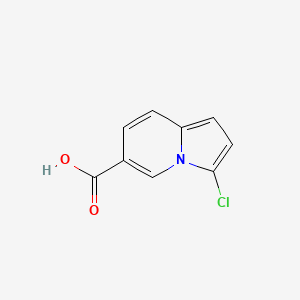
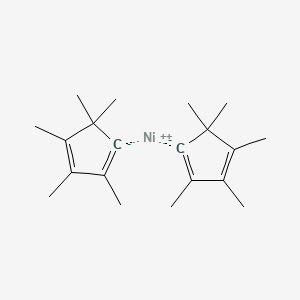
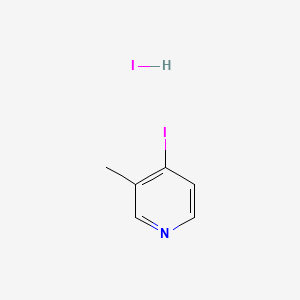
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
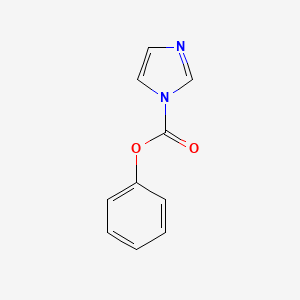
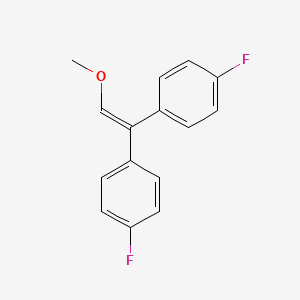
![2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine](/img/structure/B13914611.png)
